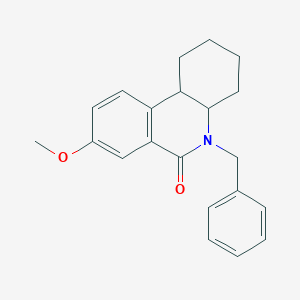
5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide, also known as ACPD, is a chemical compound that belongs to the pyrazole family. It is a white crystalline powder that is soluble in organic solvents. ACPD has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Wirkmechanismus
5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide acts as an agonist of the mGluR, which is a class of receptors that modulate the release of neurotransmitters in the brain. When 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide binds to the mGluR, it activates a signaling cascade that leads to the release of intracellular messengers such as inositol triphosphate (IP3) and diacylglycerol (DAG). These messengers then activate downstream signaling pathways that modulate the release of neurotransmitters such as glutamate. 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been shown to enhance the release of glutamate in the hippocampus, which is a region of the brain that is important for learning and memory.
Biochemical and Physiological Effects
5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been shown to have various biochemical and physiological effects in the brain. It enhances the release of glutamate in the hippocampus, which is a region of the brain that is important for learning and memory. 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has also been shown to modulate the release of other neurotransmitters such as dopamine and acetylcholine. In addition, 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been shown to have neuroprotective effects, which may be attributed to its ability to modulate the release of neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has several advantages for lab experiments. It is a potent agonist of the mGluR, which makes it a useful tool for investigating the role of glutamate in synaptic plasticity and memory formation. 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide is also relatively stable and easy to synthesize, which makes it a cost-effective tool for scientific research. However, 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has some limitations as well. It has a relatively short half-life, which may limit its effectiveness in certain experiments. In addition, 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide may have off-target effects, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide. One potential direction is to investigate the role of 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide in other regions of the brain, such as the prefrontal cortex, which is important for executive function and decision-making. Another potential direction is to investigate the potential therapeutic applications of 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide, such as in the treatment of neurodegenerative disorders like Alzheimer's disease. Finally, future research could focus on developing more potent and selective agonists of the mGluR, which may have greater utility as tools for scientific research and potential therapeutic agents.
Synthesemethoden
The synthesis of 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide involves the reaction of 2-chlorobenzoyl chloride with dipropylamine, followed by the addition of acetic anhydride and pyrazole. The resulting product is then purified by recrystallization. The purity of the final product is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It is a potent agonist of the metabotropic glutamate receptor (mGluR), which is a G protein-coupled receptor that modulates the release of neurotransmitters in the brain. 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been shown to enhance the release of glutamate in the hippocampus, which is a region of the brain that is important for learning and memory. This property of 5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide has been exploited in various studies to investigate the role of glutamate in synaptic plasticity and memory formation.
Eigenschaften
Molekularformel |
C18H23ClN4O2 |
|---|---|
Molekulargewicht |
362.9 g/mol |
IUPAC-Name |
5-acetamido-1-(2-chlorophenyl)-N,N-dipropylpyrazole-4-carboxamide |
InChI |
InChI=1S/C18H23ClN4O2/c1-4-10-22(11-5-2)18(25)14-12-20-23(17(14)21-13(3)24)16-9-7-6-8-15(16)19/h6-9,12H,4-5,10-11H2,1-3H3,(H,21,24) |
InChI-Schlüssel |
NNTSLHGUBQMHHA-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)NC(=O)C |
Kanonische SMILES |
CCCN(CCC)C(=O)C1=C(N(N=C1)C2=CC=CC=C2Cl)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,5-dimethylpyrazol-1-yl)-N'-[(E)-indol-3-ylidenemethyl]propanehydrazide](/img/structure/B289132.png)
![N-[(Z)-(1-benzyl-2-oxoindol-3-ylidene)amino]-3-(3,5-dimethylpyrazol-1-yl)propanamide](/img/structure/B289133.png)

![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(2-phenylethyl)-1-piperazinyl]-2-propanol](/img/structure/B289136.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-phenylethyl)piperazin-1-yl]propan-2-ol](/img/structure/B289137.png)
![1-(5-methyl-2,3-diphenyl-1H-indol-1-yl)-3-[4-(pyridin-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B289138.png)
![1-(9H-carbazol-9-yl)-3-[2-(4-ethoxybenzyl)-1H-benzimidazol-1-yl]-2-propanol](/img/structure/B289139.png)



![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)

![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)
